3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol
Description
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a fluorinated aromatic compound featuring a pyrrolidine ring connected via a methylene group to the phenolic core. Its molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The fluorine atom at the 3-position and the pyrrolidinylmethyl group at the 4-position confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Key applications include:
- Neurological Therapeutics: Derivatives such as PF-03654746 and PF-03654764 (H₃ receptor antagonists) are investigated for Alzheimer’s disease and cognitive disorders .
- Liquid Crystals: Fluorinated pyrrolidine derivatives are used in liquid crystal displays due to their thermal stability and mesogenic behavior .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
CMALNROIRWHFIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- PF-03654746 incorporates a cyclobutane-carboxamide core, enhancing receptor binding affinity compared to the simpler phenolic structure of the target compound .
- The target compound serves as a precursor, while PF derivatives exhibit direct pharmacological activity.
Antiarrhythmic Agents
Key Differences :
- Changrolin has two pyrrolidinylmethyl groups and a quinazoline ring, increasing structural complexity and bioavailability compared to the mono-substituted target compound .
- The quinazoline moiety in Changrolin enables dual antimalarial and antiarrhythmic activity, unlike the target compound’s role as a synthetic intermediate.
Liquid Crystal Materials
Key Differences :
- The target compound’s pyrrolidinylmethyl group provides greater conformational flexibility than the rigid pyrrole ring in 3-fluoro-4-(pyrrol-1-yl)phenol, influencing mesophase temperature ranges .
- Fluorine content in tetrafluoropyrrole derivatives enhances thermal stability but reduces solubility in organic solvents.
Boronic Acid Derivatives
| Compound Name | Molecular Formula | Key Substituents | Application | References |
|---|---|---|---|---|
| [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | C₁₁H₁₄BFNO₂ | Boronic acid at 2-position | Suzuki coupling precursor |
Key Differences :
- The boronic acid group enables cross-coupling reactions, unlike the phenolic hydroxyl group in the target compound .
- Substitution at the 2-position vs. 4-position alters steric hindrance in synthetic applications.
Piperidine/Pyrrolidine Derivatives
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